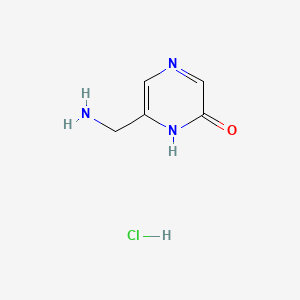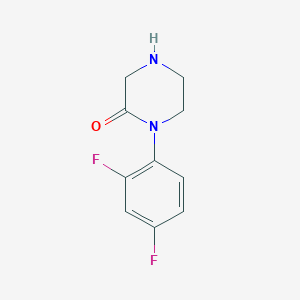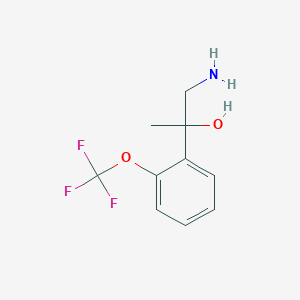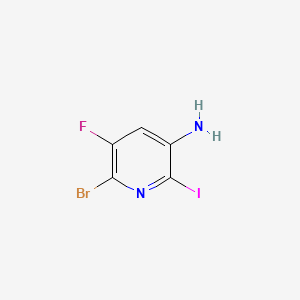
6-(Aminomethyl)pyrazin-2-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)pyrazin-2-olhydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of an aminomethyl group attached to the pyrazine ring, along with a hydroxyl group at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)pyrazin-2-olhydrochloride typically involves the reaction of pyrazine derivatives with aminomethylating agents. One common method includes the use of formaldehyde and ammonium chloride in the presence of a catalyst to introduce the aminomethyl group onto the pyrazine ring. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Aminomethyl)pyrazin-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinones, while reduction can produce aminopyrazines.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)pyrazin-2-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)pyrazin-2-olhydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in redox reactions, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 6-(Aminomethyl)pyridin-2-olhydrochloride
- 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-olhydrochloride
- 6-(Aminomethyl)pyrimidin-2-olhydrochloride
Comparison: Compared to these similar compounds, 6-(Aminomethyl)pyrazin-2-olhydrochloride is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and hydroxyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C5H8ClN3O |
|---|---|
Peso molecular |
161.59 g/mol |
Nombre IUPAC |
6-(aminomethyl)-1H-pyrazin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c6-1-4-2-7-3-5(9)8-4;/h2-3H,1,6H2,(H,8,9);1H |
Clave InChI |
JQMKHAWGBOWWHL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)C=N1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)





![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)
![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)


![tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate](/img/structure/B13474545.png)

